Hgdzzpizkxeflu-uhfffaoysa-

Description

The compound "Hgdzzpizkxeflu-uhfffaoysa-" (CAS No. 1046861-20-4) is a halogenated arylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a bromine atom at the 3-position, a chlorine atom at the 5-position, and a boronic acid group (-B(OH)₂) attached to the benzene ring. This configuration confers unique physicochemical properties, including high polarity (TPSA: 40.46 Ų) and moderate lipophilicity (XLOGP3: 2.15) . The compound exhibits high gastrointestinal absorption and blood-brain barrier (BBB) permeability, making it a candidate for neurological drug development.

Synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . The reaction yields a purity-compliant product with a synthetic accessibility score of 2.07, indicating moderate complexity in large-scale production.

Properties

Molecular Formula |

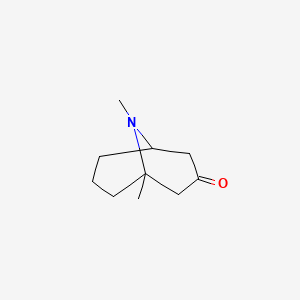

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-one |

InChI |

InChI=1S/C10H17NO/c1-10-5-3-4-8(11(10)2)6-9(12)7-10/h8H,3-7H2,1-2H3 |

InChI Key |

HGDZZPIZKXEFLU-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCC(N1C)CC(=O)C2 |

Synonyms |

1-methylgranatanone N-methyl-9-aza-1-methylbicyclo(3.3.1)nonane N-methyleuphococcinine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "Hgdzzpizkxeflu-uhfffaoysa-," we compare it with structurally analogous halogenated arylboronic acids (Table 1). Key parameters include molecular weight, lipophilicity (logP), solubility, and synthetic accessibility.

Table 1: Comparative Analysis of Halogenated Arylboronic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLOGP3 | Solubility (mg/ml) | Synthetic Accessibility | Key Structural Differences |

|---|---|---|---|---|---|---|

| Hgdzzpizkxeflu-uhfffaoysa- | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 2.07 | Br (3-position), Cl (5-position) |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 2.07 | Identical structure; likely synonym |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 270.28 | 2.87 | 0.18 | 2.45 | Additional Cl at 2-position |

| (4-Fluoro-3-iodophenyl)boronic acid | C₆H₅BFIO₂ | 268.92 | 1.98 | 0.32 | 1.89 | F (4-position), I (3-position) |

Key Findings:

Structural Isomerism : The positional arrangement of halogens significantly impacts properties. For example, the addition of a chlorine atom at the 2-position in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (XLOGP3: 2.87 vs. 2.15) but reduces solubility by 25% .

Synonym Identification: "(3-Bromo-5-chlorophenyl)boronic acid" shares identical molecular formula, weight, and physicochemical properties with "Hgdzzpizkxeflu-uhfffaoysa-," suggesting it may be a synonym or standardized nomenclature for the same compound .

Halogen Substitution Effects : Replacing bromine with iodine in (4-Fluoro-3-iodophenyl)boronic acid lowers logP (1.98) and improves solubility (0.32 mg/ml), likely due to iodine’s larger atomic radius enhancing polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.